molecular formula C16H17ClN2OS B2402270 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide CAS No. 339031-15-1

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

Cat. No. B2402270
CAS RN: 339031-15-1
M. Wt: 320.84
InChI Key: ZDGASVMCFAARLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 73-6691 has been extensively studied for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and other conditions.

Scientific Research Applications

Synthesis and Ligand Applications

One-pot Synthesis as Ligand Materials : 6-(2,4-difluorophenyl)nicotinamide, a compound structurally similar to 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide, was synthesized through a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This compound has been identified for its potential use as ligand materials in blue phosphorescent OLED dopants, indicating the potential of such nicotinamide derivatives in electronic applications (Zhou, 2014).

Agricultural Applications

Herbicidal Activity and Structure-Activity Relationships : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown significant herbicidal activity against various plants such as Agrostis stolonifera and Lemna paucicostata. The study highlights the potential of nicotinamide derivatives in developing new herbicides, especially against monocotyledonous weeds, and provides insights into the structure-activity relationships crucial for this application (Chen et al., 2021).

Supramolecular Chemistry and Material Science

Molecular Conformations and Supramolecular Structures : The study of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, structurally related to 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide, revealed insights into their molecular conformations and supramolecular structures. These derivatives demonstrated a higher degree of torsion of the pyridine ring with respect to the amide group compared to unsubstituted compounds. The supramolecular structures were defined by hydrogen-bonded chains and rings forming three-dimensional networks, indicating the potential of such compounds in the design of complex molecular architectures (Gomes et al., 2013).

Interaction with Other Compounds

Effect on Solubility and Transdermal Permeation : Nicotinamide's interaction with parabens was studied to understand its effect on solubility, partition, and transdermal permeation. The study revealed that nicotinamide can significantly reduce the permeability coefficients of parabens through the skin by affecting their solubility and partitioning. This finding suggests that nicotinamide derivatives may play a role in enhancing the efficacy of other compounds in pharmaceutical and cosmetic formulations (Nicoli et al., 2008).

Biochemical and Cellular Roles

Translating Nutrition into Clinical Care : Nicotinamide, closely related to 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide, plays a crucial role in cellular energy metabolism and influences multiple pathways related to cellular survival and death. Its ability to modulate pathways like forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, shows its potential in treating various diseases and offers insights into the development of new therapeutic strategies (Maiese et al., 2009).

properties

IUPAC Name

6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGASVMCFAARLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

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